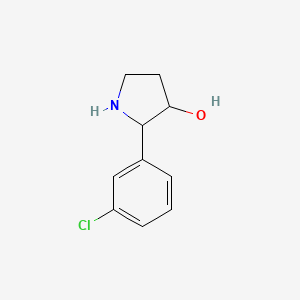
2-(3-Chlorophenyl)pyrrolidin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group and a hydroxyl group at the third position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)pyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(3-Chlorophenyl)pyrrolidin-3-one.
Reduction: Formation of 2-(3-Chlorophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)pyrrolidine: Lacks the hydroxyl group, leading to different chemical properties.
3-(3-Chlorophenyl)pyrrolidine-2-one: Contains a ketone group instead of a hydroxyl group.
2-(4-Chlorophenyl)pyrrolidin-3-OL: Substitution at the 4-position of the phenyl ring instead of the 3-position.
Uniqueness
2-(3-Chlorophenyl)pyrrolidin-3-OL is unique due to the presence of both the 3-chlorophenyl group and the hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2 |
Clé InChI |
AKDZSENKSPXBMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C1O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





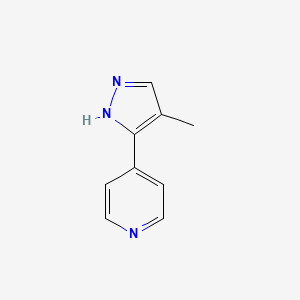
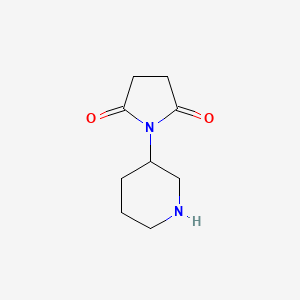
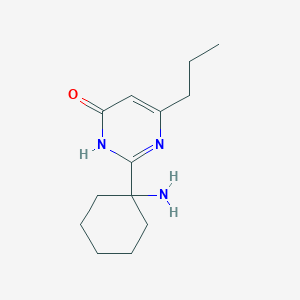
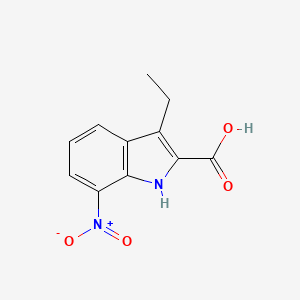
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one](/img/structure/B13220603.png)



![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)
